2-methyl-7-{[(6-methylpyridin-2-yl)amino](2-nitrophenyl)methyl}quinolin-8-ol
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Overview
Description
2-Methyl-7-[(6-methylpyridin-2-yl)aminomethyl]quinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[(6-methylpyridin-2-yl)aminomethyl]quinolin-8-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with 6-methyl-2-pyridinamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-[(6-methylpyridin-2-yl)aminomethyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-7-[(6-methylpyridin-2-yl)aminomethyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[(6-methylpyridin-2-yl)aminomethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanamine: A related compound with a simpler structure, used in similar synthetic applications.
2-Bromo-6-methylpyridine: Another related compound, often used as a precursor in organic synthesis.
Uniqueness
2-Methyl-7-[(6-methylpyridin-2-yl)aminomethyl]quinolin-8-ol is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-6-5-9-20(24-14)26-22(17-7-3-4-8-19(17)27(29)30)18-13-12-16-11-10-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26) |
InChI Key |
HCXGCAWPVBLUSN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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